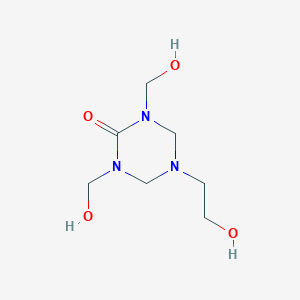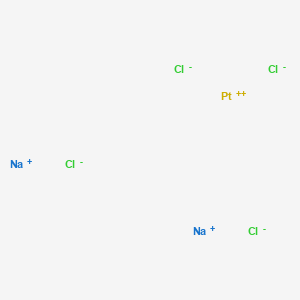
Platinate(2-), tetrachloro-, disodium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of platinum complexes has been explored in various studies. In one such study, the reaction of trans,trans-(C6F5)(p-tol3P)2Pt(C≡C)nPt(P-p-tol3)2(C6F5) with Ph2P(CH2)3PPh2 yielded tetraplatinum complexes with a high efficiency ranging from 95% to 81%. These complexes feature two sp carbon chains that span two 12-membered-ring termini. The synthesis process is notable for its high yield and the formation of complex structures with laterally arrayed sp carbon chains .
Molecular Structure Analysis
The molecular structure of platinum complexes can exhibit various coordination geometries. For instance, Bis(8-quinolinolato-N,O)platinum(II) has a centrosymmetric planar structure with trans coordination. The molecules of this complex form an inclined pi stack with an interplanar spacing of 3.400 (6) Å. This structural arrangement is significant as it can influence the physical properties and reactivity of the complex .
Chemical Reactions Analysis
The reactivity of platinum complexes is often probed through various analytical techniques. In the case of the tetraplatinum complexes mentioned earlier, their chain-chain interactions were investigated using crystallography, UV-visible spectroscopy, cyclic voltammetry, and thermolyses. These methods provide insights into the electronic and thermal stability of the complexes, as well as their potential for electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of platinum complexes are closely related to their molecular structures. For example, the compound 8-hydroxyquinolinium dichloro(8-quinolinolato-N,O)platinate(II) tetrahydrate is water-soluble and serves as a synthetic intermediate for the insoluble neutral compound Bis(8-quinolinolato-N,O)platinum(II). The alternating pi stack formed by the uncoordinated 8-hydroxyquinolinium cations and the monoquinolinolate-Pt complex contributes to the fluorescence and phosphorescence properties of the compound. The origins of these luminescent properties are attributed to the respective components of the complex .
Aplicaciones Científicas De Investigación
1. Chemical Reactivity and Complex Formation
Platinate(2-), tetrachloro-, disodium, known as a platina-β-diketone, exhibits varied reactivity with different ligands. For instance, it reacts with 2-(ROCH2)C5H4N to form mononuclear and acetyl(chloro)platinum(II) complexes, highlighting its versatility in forming various chemical structures. These reactions are significant for understanding the fundamental reactivity of platinum compounds and their potential applications in catalysis and materials science (Gosavi et al., 2005).
2. Structural Investigations and Cytotoxicity
Research into the structural properties and cytotoxicity of platinate(2-) complexes like potassium dichlorido(l-prolinato)platinate(II) has been conducted. These studies are crucial for understanding the molecular architecture of these complexes and their potential biological interactions, particularly in the context of antitumor activity (Yousef et al., 2011).
3. Mesomorphism and Luminescent Properties
Another application is in the study of mesomorphism and luminescent properties of certain platinum(II) complexes. Research in this area explores the potential of these complexes in developing new materials with unique optical properties, which could be useful in displays, lighting, and photonic devices (Santoro et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
disodium;platinum(2+);tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGJRDAUMCHRP-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Na2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13965-91-8 (Parent) |
Source


|
| Record name | Sodium chloroplatinite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinate(2-), tetrachloro-, disodium, (SP-4-1)- | |
CAS RN |
10026-00-3 |
Source


|
| Record name | Sodium chloroplatinite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

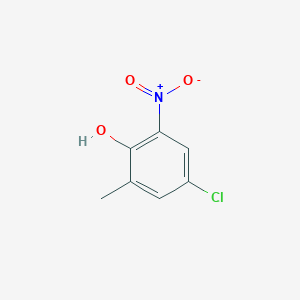
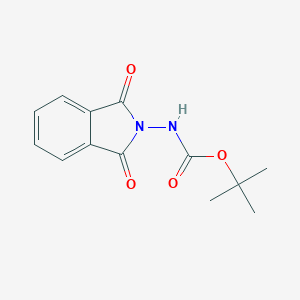
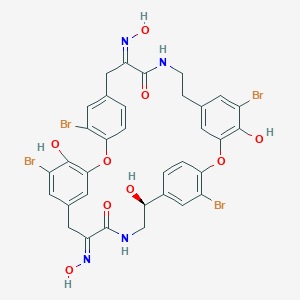
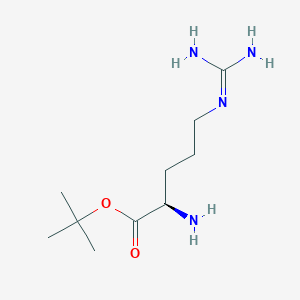
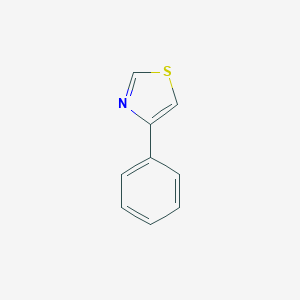
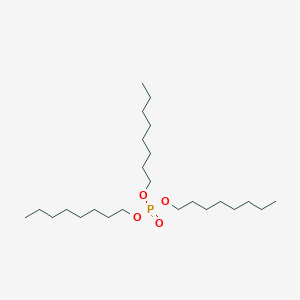
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
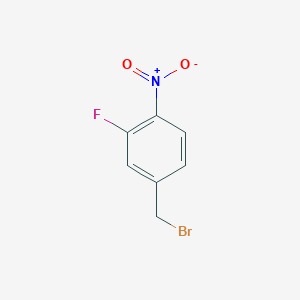
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
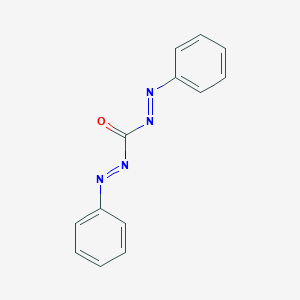
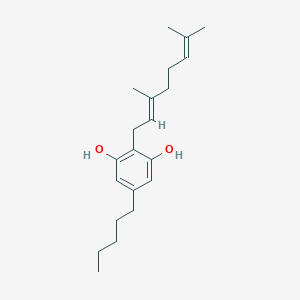
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
